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Introduction
Gramicidin S (GS) is a cyclic decapeptide antibiotic, with the sequence cyclo(-Val-Orn-Leu-D-

Phe-Pro-)₂.[1][2] Its potent antimicrobial activity, coupled with its well-defined and rigid

structure, has made it a subject of extensive structural studies. Nuclear Magnetic Resonance

(NMR) spectroscopy has been a pivotal technique in elucidating the three-dimensional

structure of Gramicidin S in solution and in membrane-mimicking environments. This

document provides detailed application notes and protocols for the use of NMR spectroscopy

in the structural analysis of Gramicidin S, aimed at researchers, scientists, and professionals

in drug development who are interested in peptide structure-activity relationships.

The solution structure of Gramicidin S is characterized by a C₂-symmetric antiparallel β-sheet

conformation.[1][3] This structure is stabilized by four intramolecular hydrogen bonds. NMR

studies, particularly 2D-NMR techniques such as COSY, TOCSY, and NOESY, have been

instrumental in confirming this conformation and providing detailed insights into its structural

features.[1][2] Furthermore, solid-state NMR has been employed to study the alignment and

self-assembly of Gramicidin S in lipid membranes, revealing its mechanism of action.[4]

Key NMR Experiments for Gramicidin S Structure
Elucidation
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A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is

employed to determine the structure of Gramicidin S.

1D ¹H NMR: Provides initial information on the number and types of protons present and can

confirm the C₂ symmetry of the molecule.[3]

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those

separated by two or three bonds (e.g., Hα-Hβ in an amino acid residue). This is the first step

in assigning the proton resonances to specific amino acid spin systems.

2D TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons

within a spin system, from the amide proton to the sidechain protons of an amino acid

residue. This is crucial for the complete assignment of individual amino acid spin systems.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations

between protons that are close in proximity (typically < 5 Å), irrespective of covalent bonds.

[5] The intensities of NOESY cross-peaks are proportional to the inverse sixth power of the

distance between the protons, providing the distance restraints necessary for 3D structure

calculation.

J-Coupling Constant Analysis: The magnitude of the ³J(HN,Hα) coupling constant, measured

from high-resolution 1D or 2D spectra, provides information about the backbone dihedral

angle φ, which is critical for defining the secondary structure.[1]

NMR Relaxation Studies: Measurement of T1 and T2 relaxation times and the heteronuclear

NOE can provide insights into the dynamics of the peptide backbone and side chains.

Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.

Peptide Purity: Gramicidin S should be of high purity (>95%), typically achieved by reverse-

phase HPLC.

Solvent: For solution-state NMR, deuterated solvents are used to minimize the solvent

proton signal. Common choices include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄
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(CD₃OD). For studying hydrogen bonds, samples are often prepared in a mixture of

H₂O/D₂O (e.g., 90%/10%).

Concentration: For a peptide of this size, a concentration range of 1-5 mM is generally

suitable.[6] A typical sample might be 3-6 mg of Gramicidin S dissolved in 0.5 mL of

deuterated solvent.[3]

pH: The pH of the sample should be adjusted to the desired experimental conditions,

typically between 3 and 7, using small amounts of deuterated acid or base.

Internal Standard: A reference compound, such as tetramethylsilane (TMS) or 2,2-dimethyl-

2-silapentane-5-sulfonate (DSS), is added for chemical shift calibration.

NMR Data Acquisition
The following are general guidelines for acquiring 2D NMR spectra of Gramicidin S on a high-

field NMR spectrometer (e.g., 500 MHz or higher).

a. 2D ¹H-¹H COSY

Pulse Sequence: Standard gradient-enhanced COSY (gCOSY).

Spectral Width: 10-12 ppm in both dimensions.

Number of Points: 2048 in the direct dimension (t₂) and 512 in the indirect dimension (t₁).

Number of Scans: 8-16 per increment.

Relaxation Delay: 1.5-2.0 seconds.

b. 2D ¹H-¹H TOCSY

Pulse Sequence: Standard TOCSY with a clean MLEV-17 spin-lock sequence.

Mixing Time: 60-80 ms. This duration is typically sufficient to observe correlations throughout

the entire amino acid spin system.

Spectral Width: 10-12 ppm in both dimensions.
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Number of Points: 2048 in t₂ and 512 in t₁.

Number of Scans: 16-32 per increment.

Relaxation Delay: 1.5-2.0 seconds.

c. 2D ¹H-¹H NOESY

Pulse Sequence: Standard gradient-enhanced NOESY.

Mixing Time: 100-200 ms. A range of mixing times may be used to build up NOE cross-peaks

and check for spin diffusion.[7]

Spectral Width: 10-12 ppm in both dimensions.

Number of Points: 2048 in t₂ and 512 in t₁.

Number of Scans: 32-64 per increment.

Relaxation Delay: 1.5-2.0 seconds.

NMR Data Processing and Analysis
Processing Software: Software such as TopSpin, NMRPipe, or MestReNova is used for

Fourier transformation, phasing, and baseline correction of the raw NMR data.

Resonance Assignment: The sequential assignment strategy is used to assign the proton

resonances. This involves identifying the individual amino acid spin systems in the TOCSY

spectrum and then connecting them in the correct sequence using the sequential dαN(i, i+1),

dNN(i, i+1), and dβN(i, i+1) NOE connectivities observed in the NOESY spectrum.

Structural Restraints:

Distance Restraints: NOESY cross-peak volumes are integrated and converted into upper

distance limits. These are typically categorized as strong (1.8-2.7 Å), medium (1.8-3.3 Å),

and weak (1.8-5.0 Å).[8]
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Dihedral Angle Restraints: ³J(HN,Hα) coupling constants are used to restrain the

backbone φ dihedral angle. Large coupling constants (8-10 Hz) are indicative of a β-sheet

conformation.[1]

Structure Calculation: The experimental restraints are used as input for structure calculation

programs such as CYANA, XPLOR-NIH, or Amber. These programs use molecular dynamics

and/or simulated annealing protocols to generate a family of structures that are consistent

with the experimental data.

Structure Validation: The final ensemble of structures is evaluated for its agreement with the

experimental restraints and for its stereochemical quality using programs like PROCHECK-

NMR or MolProbity.

Data Presentation
The following tables summarize the types of quantitative data obtained from NMR experiments

on Gramicidin S.

Table 1: Representative ¹H Chemical Shifts (ppm) for Gramicidin S in DMSO-d₆

Residue NH Hα Hβ
Other
Sidechain
Protons

Val 7.62 4.15 2.05 γ-CH₃: 0.85, 0.95

Orn 8.68 4.30 1.70, 1.85

γ-CH₂: 1.55, δ-

CH₂: 2.80, NH₃⁺:

8.10

Leu 8.35 4.45 1.60
γ-CH: 1.75, δ-

CH₃: 0.88, 0.92

D-Phe 8.75 4.70 2.95, 3.15
Aromatic: 7.20-

7.35

Pro - 4.25 2.00, 2.25
γ-CH₂: 1.80, δ-

CH₂: 3.50, 3.75
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Note: These are approximate values and can vary slightly depending on the specific

experimental conditions.

Table 2: ³J(HN,Hα) Coupling Constants (Hz) and Corresponding Dihedral Angle (φ) Restraints

Residue ³J(HN,Hα) (Hz)
Dihedral Angle (φ)
Restraint

Val 8.2 - 10.0 -150° < φ < -90°

Orn 8.2 - 10.0 -150° < φ < -90°

Leu 8.2 - 10.0 -150° < φ < -90°

D-Phe < 6.0 -80° < φ < -40°

Data adapted from studies on Gramicidin S and its analogues, which show large coupling

constants for residues in the β-sheet and small constants for the turn residues.[1]

Table 3: Key NOE-Derived Distance Restraints for Gramicidin S Structure

NOE Type Inter-proton Distance Structural Significance

Intra-residue d(Hα, Hβ), d(NH, Hα)
Sidechain and backbone

conformation

Sequential dαN(i, i+1), dNN(i, i+1)
Defines the peptide sequence

and secondary structure

Medium-range dαN(i, i+2), dαβ(i, i+3)
Characterizes turns and

helices

Long-range d(Val1 NH, Leu3' NH)
Confirms the antiparallel β-

sheet structure

Inter-strand d(Orn2 Hα, Orn2' Hα) Defines the β-sheet registry

The presence of a cross-peak between the NH of Val1 and the NH of Leu3' is a strong indicator

of the GS β-sheet structure.[1]
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Caption: Experimental workflow for Gramicidin S structure determination by NMR.
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Caption: Sequential assignment of resonances using through-bond and through-space

correlations.
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Caption: Key structural features of Gramicidin S.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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